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molecular formula C10H8F3IO B8327310 2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran

2-(Iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran

Cat. No. B8327310
M. Wt: 328.07 g/mol
InChI Key: XUUGPCHPQRUGLZ-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

To a solution of 2-(prop-2-en-1-yl)-4-(trifluoromethyl)phenol (4 g, 20 mmol) in dichloromethane (50 ml) was added SnCl4 (2.6 g, 10.0 mmol, 0.5 eq) dropwise and iodine (5.03 g, 19.8 mmol, 1 eq) with stirring for 6 h at room temperature. The reaction mixture was diluted with dichloromethane (200 ml) and quenched by the addition of water (100 ml). The organic layer was separated and the pH value of the aqueous layer was adjusted to ˜8 with aqueous sodium bicarbonate. The aqueous layer was extracted further with dichloromethane (3×100 ml). The organic layers were combined, washed with aqueous Na2S2O4 (5%, 100 ml) to remove remaining iodine, dried over anhydrous magnesium sulfate, filtered, and then concentrated under vacuum. The crude material was purified by silica gel chromatography using 1% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated under vacuum to afford 2-(iodomethyl)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran as colorless oil (2.8 g, 43%); 1H NMR (300 MHz, CDCl3): δ 7.39 (d, J=5.7 Hz, 2H), 6.83 (d, J=8.7 Hz, 1H), 4.91-5.00 (m, 1H), 3.34-3.48 (m, 3H), 3.05-3.12 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[OH:14])[CH:2]=[CH2:3].Cl[Sn](Cl)(Cl)Cl.[I:20]I>ClCCl>[I:20][CH2:3][CH:2]1[CH2:1][C:4]2[CH:9]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:7]=[CH:6][C:5]=2[O:14]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)C(F)(F)F)O
Name
SnCl4
Quantity
2.6 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
washed with aqueous Na2S2O4 (5%, 100 ml)
CUSTOM
Type
CUSTOM
Details
to remove
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
to elute
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ICC1OC2=C(C1)C=C(C=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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